molecular formula C8H7ClN2O B1312741 2-Methyl-5-chloro-6-benzoxazolamine CAS No. 323579-00-6

2-Methyl-5-chloro-6-benzoxazolamine

Cat. No.: B1312741
CAS No.: 323579-00-6
M. Wt: 182.61 g/mol
InChI Key: VZICVFYCZDSEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-chloro-6-benzoxazolamine typically involves the following steps :

    Obtaining 2-Aminophenol: This is the starting material for the synthesis.

    Reaction with Thionyl Chloride (SOCl2): Under appropriate conditions, 2-aminophenol reacts with thionyl chloride to produce 2-amino-5-chlorophenol.

    Methylation: The 2-amino-5-chlorophenol is then methylated using a suitable methylating reagent to obtain the target product, this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves using larger quantities of reagents and more efficient reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-chloro-6-benzoxazolamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where the chlorine atom is replaced by other substituents.

    Ring Reactions: The benzoxazole ring can undergo various modifications depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Nucleophiles: For substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazolamines, while ring reactions can produce different benzoxazole derivatives .

Scientific Research Applications

2-Methyl-5-chloro-6-benzoxazolamine has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-chloro-6-benzoxazolamine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-chloro-6-aminobenzoxazole
  • 5-Chloro-2-methyl-1,3-benzoxazol-6-amine
  • 6-Amino-5-chloro-2-methylbenzoxazole

Uniqueness

2-Methyl-5-chloro-6-benzoxazolamine is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

5-chloro-2-methyl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZICVFYCZDSEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460835
Record name 2-Methyl-5-chloro-6-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323579-00-6
Record name 5-Chloro-2-methyl-6-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=323579-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-chloro-6-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Benzoxazolamine, 5-chloro-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Chloro-2-methyl-6-nitrobenzoxazole (30 g), was dissolved in tetrahydrofuran (150 mL), and Raney-Nickel which had been pre-washed with water (×3) and tetrahydrofuran (×3), was added. The mixture was then hydrogenated at room temperature and 50 psi of hydrogen. The reaction is complete in approximately 1.5 hours. After this period, the catalyst is filtered off and the solution concentrated under reduced pressure. The residue is triturated with heptane, cooled and the solid filtered off. Yield 22 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.